2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine
Description
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine (C₁₃H₁₄ClN₃) is a substituted 1,3,5-triazine derivative characterized by a tert-butyl group at position 2, a chlorine atom at position 4, and a phenyl ring at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their pharmacological, photoelectric, and catalytic properties . Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with tert-butylamine or ammonia under controlled conditions . The crystal structure of this compound has been analyzed for topological complexity, revealing unique molecular packing patterns that influence its material properties .

Properties
Molecular Formula |
C13H14ClN3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C13H14ClN3/c1-13(2,3)11-15-10(16-12(14)17-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
AZCRBOTUMIELBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common synthetic approach to 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine involves the nucleophilic substitution of one chlorine atom in a dichlorotriazine precursor with a tert-butyl group. A typical reaction is:
- Starting Material: 2,4-dichloro-6-phenyl-1,3,5-triazine or 2-chloro-4,6-diphenyl-1,3,5-triazine.
- Nucleophile: tert-butylamine.
- Base: Sodium hydroxide or other bases to facilitate substitution.
- Solvent: Organic solvents such as dichloromethane or dimethylformamide (DMF).
- Temperature: Room temperature to moderate heating (e.g., 70-80°C).
- Reaction Time: From 30 minutes to several hours depending on conditions.
The reaction proceeds via nucleophilic aromatic substitution where the tert-butylamine attacks the electrophilic carbon bearing the chlorine atom, displacing chloride and forming the desired tert-butyl-substituted triazine.
Industrial Production Methods
Industrial synthesis scales up the laboratory methods with process optimizations for yield and purity. Key steps include:
- Preparation of Precursors: Synthesizing or procuring 2,4-dichloro-6-phenyl-1,3,5-triazine.
- Cyclization and Substitution: Controlled addition of tert-butylamine in the presence of a base and solvent.
- Purification: Techniques such as recrystallization and high-performance liquid chromatography (HPLC) are applied to isolate and purify the final product.
Advanced purification ensures removal of unreacted starting materials and side products, yielding high-purity this compound suitable for research and industrial applications.
Detailed Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2,4-dichloro-6-phenyl-1,3,5-triazine + tert-butylamine + NaOH | Dichloromethane or DMF | RT to 80°C | 30 min to hours | Base facilitates substitution |
| Etherification (related) | 2-(2,4-dihydroxyphenyl)-4,6-diaryl-1,3,5-triazine + haloalkane + K2CO3 or NaOH | DMF or sulfolane | 70-110°C | Several hours | Two-step reflux and dehydration process |
| Purification | Recrystallization, HPLC | Various | Ambient | Variable | Ensures high purity |
Chemical Reaction Analysis
- Substitution Reactions: The chlorine atom at position 4 is reactive toward nucleophiles such as amines (tert-butylamine), thiols, or alkoxides, enabling diverse derivative synthesis.
- Oxidation/Reduction: The triazine ring can be modified under oxidative or reductive conditions to yield different functionalized products.
- Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the triazine ring, forming amines and carboxylic acids.
Common reagents include sodium methoxide, ammonia, thiourea (for substitution), potassium permanganate or hydrogen peroxide (oxidation), lithium aluminum hydride or sodium borohydride (reduction), and hydrochloric acid or sodium hydroxide (hydrolysis).
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Hydrolysis: The triazine ring can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ring structure.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered oxidation states.
Hydrolysis: Breakdown products such as amines and carboxylic acids.
Scientific Research Applications
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Key Observations:
- Chlorine at position 4 increases electrophilicity, favoring nucleophilic substitution reactions critical in drug synthesis .
- Phenyl vs. Cyclopropylamino: The phenyl group at position 6 contributes to π-π stacking in crystal structures, whereas cyclopropylamino (in the deuterated analog) introduces conformational rigidity, altering solubility and reactivity .
Physicochemical and Topological Properties
- Topological Complexity: The target compound exhibits a distinct topological descriptor (TD10) compared to simpler hydrocarbons and inorganic molecular crystals, correlating with its layered crystal packing .
- Reactivity: The chlorine atom in this compound is more reactive toward nucleophiles (e.g., amines) than methoxy or phenoxy groups in analogs, enabling diverse derivatization pathways .
Commercial and Industrial Relevance
- Cost Factors : Deuterated analogs (e.g., ) are significantly more expensive (e.g., JPY 61,600 per 50 mg) due to isotopic enrichment processes, limiting their use to specialized research.
Biological Activity
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine is a member of the triazine family, characterized by a six-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its unique structural features, including a bulky tert-butyl group and a chlorine atom, which influence its biological activity and potential therapeutic applications.
The molecular formula of this compound is C13H14ClN3, with a molecular weight of approximately 253.72 g/mol. The presence of the tert-butyl group enhances steric hindrance, while the chlorine atom allows for nucleophilic substitution reactions, making this compound versatile in chemical reactivity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Topoisomerase Inhibition : This compound has shown potential as a topoisomerase inhibitor, which is crucial for disrupting DNA replication in cancer cells. Studies have reported an IC50 value of 57.6 µM against specific targets .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:
- Enzyme Interaction : Interaction studies reveal that this compound can bind to various enzymes and receptors, which may elucidate its mechanism of action in biological systems.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Similarity Level |
|---|---|---|
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Structure | High |
| 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | Structure | Moderate |
| 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | Structure | Moderate |
The unique combination of steric bulk from the tert-butyl group and reactive chlorine substituent may confer distinct chemical behavior compared to other triazines lacking such features.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of triazine derivatives:
- In Vitro Studies : A study on triazine derivatives indicated that compounds similar to 2-(tert-butyl)-4-chloro-6-phenyl showed significant inhibition against various cancer cell lines without notable toxicity to normal cells .
- Mechanistic Insights : Research focusing on the mode of action revealed that certain triazines release nitric oxide (NO- ) intracellularly and inhibit critical metabolic pathways necessary for bacterial survival and tumor growth .
- Animal Models : In vivo studies demonstrated that derivatives of triazines can reduce tumor volume in xenograft models significantly, indicating potential for therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
